1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole
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Overview
Description
1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole is a complex organic compound that features a unique structure combining an indole core with a sulfonyl imidazolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole typically involves multi-step organic reactions. The process begins with the nitration of 3,4-dimethylbenzene to introduce the nitro group. This is followed by sulfonylation to attach the sulfonyl group to the benzene ring. The imidazolidine ring is then formed through cyclization reactions involving appropriate amines and aldehydes. Finally, the indole moiety is introduced via electrophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a thiol.
Substitution: The indole ring can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Electrophilic reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are commonly employed
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of amines or thiols from nitro and sulfonyl groups, respectively.
Substitution: Introduction of various substituents on the indole ring, depending on the electrophile used
Scientific Research Applications
1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Possible applications in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins. The indole moiety is known for its ability to interact with various biological targets, including enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-4-nitrobenzene: Shares the nitrobenzene core but lacks the sulfonyl and indole groups.
2,4-Dimethyl-1-nitrobenzene: Another nitrobenzene derivative with different substitution patterns.
Uniqueness
1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the indole ring, in particular, sets it apart from simpler nitrobenzene derivatives .
Properties
CAS No. |
876395-58-3 |
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Molecular Formula |
C19H20N4O4S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-[3,4-dimethyl-1-(3-nitrophenyl)sulfonylimidazolidin-2-yl]indole |
InChI |
InChI=1S/C19H20N4O4S/c1-14-13-22(28(26,27)17-8-5-7-16(12-17)23(24)25)19(20(14)2)21-11-10-15-6-3-4-9-18(15)21/h3-12,14,19H,13H2,1-2H3 |
InChI Key |
UCCIOVYBPXZSOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(N1C)N2C=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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